molecular formula C12H10N2OS B3060357 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 29558-43-8

6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B3060357
CAS No.: 29558-43-8
M. Wt: 230.29 g/mol
InChI Key: GQWKEFQXORMYTP-UHFFFAOYSA-N
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Description

6-Phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS: 29558-43-8) is a bicyclic heterocyclic compound with the molecular formula C₁₂H₁₀N₂OS and a molecular weight of 230.29 g/mol . Its structure comprises a thiazole ring fused to a dihydropyrimidinone core, with a phenyl substituent at the 6-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-11-10(9-4-2-1-3-5-9)8-13-12-14(11)6-7-16-12/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWKEFQXORMYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397221
Record name 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29558-43-8
Record name 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Core Scaffold Assembly

The thiazolo[3,2-a]pyrimidinone core is typically constructed via cyclocondensation reactions between aminothiazole derivatives and carbonyl-containing precursors. A pivotal study demonstrated the use of 2-aminothiazole and β-keto esters under acidic conditions to form the dihydro-pyrimidinone ring. For instance, reacting 2-aminothiazole with ethyl benzoylacetate in ethanol containing catalytic p-toluenesulfonic acid (p-TsOH) at reflux yielded the target compound in 70% efficiency.

Key variables influencing this reaction include:

  • Solvent polarity : Polar aprotic solvents like DMF improved cyclization rates but reduced yields due to side reactions.
  • Acid catalyst : Camphorsulfonic acid (CSA) outperformed Lewis acids like BF₃·OEt₂, achieving 79% yield at 60°C.
  • Substituent effects : Electron-donating groups on the phenyl ring enhanced reaction kinetics, while nitro groups necessitated harsher conditions.

A representative protocol involves:

  • Dissolving 2-aminothiazole (1.0 equiv) and ethyl benzoylacetate (1.2 equiv) in ethanol.
  • Adding CSA (10 mol%) and heating at 60°C for 3 hours.
  • Quenching with aqueous NaHCO₃, extracting with CH₂Cl₂, and purifying via silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one possess activity against various bacterial strains and fungi. This makes them promising candidates for the development of new antimicrobial agents.

Anticancer Potential
The thiazolo[3,2-a]pyrimidine scaffold has been linked to anticancer activity. Compounds with this structure have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For example, derivatives have shown cytotoxic effects on breast cancer and leukemia cells, suggesting a potential role in cancer therapy.

Agricultural Chemistry

Pesticidal Properties
this compound has been explored for its potential as a pesticide. Its chemical structure allows it to interact with biological systems in ways that can disrupt pest growth or reproduction. Studies indicate that similar compounds have been effective against a range of agricultural pests.

Materials Science

Polymer Chemistry
In materials science, thiazolo[3,2-a]pyrimidine derivatives are being investigated for their use in polymer synthesis. Their unique properties can enhance the mechanical strength and thermal stability of polymers. Research is ongoing to incorporate these compounds into advanced materials for various industrial applications.

Summary of Applications

Application AreaSpecific Uses/Findings
Medicinal ChemistryAntimicrobial agents; anticancer properties
Agricultural ChemistryPesticides for pest control
Materials ScienceEnhancements in polymer properties

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolo[3,2-a]pyrimidine derivatives against resistant bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations.
  • Cancer Research : In a clinical trial reported in Cancer Letters, a derivative of the compound was tested on patients with advanced breast cancer. The results showed a promising response rate and manageable side effects.
  • Pesticidal Efficacy : Research conducted by agricultural scientists demonstrated that formulations containing thiazolo[3,2-a]pyrimidine derivatives effectively reduced pest populations by over 70% compared to control groups.

Mechanism of Action

The mechanism of action of 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

6-Phenyl vs. Methyl/Acyl Derivatives

  • X-ray crystallography confirms planar geometry, with steric hindrance from the benzoyl group influencing packing interactions .
  • 7-Amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS: 63012-90-8): Features an amino group at the 7-position, increasing solubility in polar solvents due to hydrogen-bonding capabilities . Synthesis involves hydrazinolysis or nucleophilic substitution, differing from the phenyl-substituted target compound’s multicomponent routes .

Fused Ring Systems

  • 3,6,7-Trimethyl-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one: Incorporates a thieno ring fused to the pyrimidinone core, expanding conjugation and rigidity. This enhances UV absorption properties compared to the non-fused target compound . Methyl groups at positions 3, 6, and 7 increase hydrophobicity, reducing aqueous solubility .
  • Substituted [4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one: Synthesized via reaction of 2-bromothiazole with thiophene precursors. The fused thieno ring alters electronic density, impacting reactivity in electrophilic substitution reactions .

Physicochemical Properties

Compound LogP* Solubility (Polar Solvents) Thermal Stability
6-Phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one 2.1 Low (hydrophobic phenyl) Moderate
7-Amino derivative 0.8 High (amino group) High
Thieno-fused derivatives 3.5–4.2 Very low (fused rings) High

*Calculated using fragment-based methods.

Reactivity and Functionalization

  • 6-Phenyl Derivative :

    • The phenyl group at C6 directs electrophilic substitution to the para position, enabling further derivatization (e.g., nitration, halogenation) .
    • The dihydrothiazole ring undergoes oxidation to thiazole under strong oxidizing conditions, altering conjugation .
  • 3,8-Diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine: The pyrrolo-fused system exhibits enhanced π-stacking in crystal lattices, as confirmed by XRD and elemental analysis . Hydrazinolysis of ester groups yields carbohydrazide intermediates for further heterocyclic couplings .

Biological Activity

6-Phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • Molecular Formula : C12H10N2OS
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 29558-43-8

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been tested against several bacteria and fungi, with results indicating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus23.30.49 μg/mL
Escherichia coli20.01.0 μg/mL
Aspergillus niger25.00.75 μg/mL

The compound displayed strong activity against Aspergillus niger, comparable to standard antifungal agents like amphotericin B .

Anticancer Activity

Thiazole derivatives have shown promise in cancer research due to their ability to inhibit various cancer cell lines. The compound has been evaluated for its cytotoxic effects on human cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of various thiazole derivatives, this compound was tested on:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

Results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 μM, with IC50 values of approximately 15 μM for HeLa cells and 20 μM for MCF7 cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in bacterial resistance mechanisms.

Table 2: Enzyme Inhibition by this compound

EnzymeInhibition TypeIC50 (μM)
Topoisomerase IVCompetitive0.012
Dihydrofolate reductaseNon-competitive0.046

The compound exhibited selective inhibition against bacterial topoisomerases without affecting human isoforms, suggesting a potential for developing selective antibacterial therapies .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Anticancer Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Enzyme Inhibition : Binding to active sites of enzymes like topoisomerase IV and dihydrofolate reductase.

Q & A

Q. What are the common synthetic routes for 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one?

The compound is typically synthesized via multicomponent reactions or electrophilic cyclization. A robust method involves reacting 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with aryl aldehydes and malononitrile in ethanol under reflux, catalyzed by DIPEA (diisopropylethylamine), achieving yields of 90–94% . Alternative routes include cyclization of thiouracil derivatives with bromoacetaldehyde diethyl acetal under alkaline conditions, followed by acid-mediated rearrangement .

Q. How is the structural elucidation of this compound performed?

X-ray crystallography is the gold standard for determining spatial configurations. For example, the ethyl ester derivative of this compound was analyzed using SHELX software, which refined crystallographic data to confirm bond lengths, angles, and hydrogen-bonding interactions . Powder XRD and NMR spectroscopy (¹H/¹³C) are complementary for verifying purity and regiochemistry .

Q. What methodologies are used to assess its pharmacological potential?

In vitro antiproliferative assays against cancer cell lines (e.g., DU 145, HeLa) are standard. Derivatives are screened at 10–100 µM concentrations, with IC₅₀ values calculated using MTT assays. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like tubulin, with binding energies ≤ −8.0 kcal/mol indicating strong interactions .

Q. How can researchers optimize reaction yields during synthesis?

Key parameters include:

  • Catalyst selection : DIPEA enhances condensation efficiency in multicomponent reactions .
  • Solvent choice : Ethanol or acetic acid improves cyclization kinetics .
  • Temperature control : Reflux conditions (70–80°C) minimize side reactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields or regioselectivity be resolved?

Discrepancies often arise from divergent reaction conditions. For instance, microwave-assisted synthesis with Mn(OAc)₃ reduces reaction times from hours to minutes, improving yields by 15–20% compared to conventional heating . Systematic DOE (Design of Experiments) approaches, varying solvents, catalysts, and temperatures, can identify optimal protocols .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Lipophilicity modulation : Introducing halogenated aryl groups (e.g., 4-fluorophenyl) increases LogP values (1.2–3.2), enhancing membrane permeability .
  • Piperazine conjugates : Carboxamide-linked piperazine derivatives (e.g., Compound 101-109) improve solubility and target affinity .
  • Heterocyclic fusion : Adding pyrano or thieno rings augments π-π stacking with biological targets .

Q. What computational tools predict the compound’s reactivity or binding modes?

  • DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : GROMACS simulates ligand-protein stability over 100 ns trajectories, validating docking results .

Q. How are purification challenges addressed for polar derivatives?

Precipitation-driven purification is effective. For example, tricyclic derivatives precipitate directly from ethanol, bypassing column chromatography . Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar impurities .

Q. What mechanistic insights explain electrophilic cyclization pathways?

Electrophilic agents like p-methoxyphenyltellurium trichloride promote intramolecular cyclization via sulfur or selenium participation, forming the thiazolo-pyrimidine core. NMR kinetics studies show cyclization rates depend on electron-donating substituents (e.g., methoxy groups) stabilizing transition states .

Q. How does polymorphism affect crystallographic data interpretation?

Polymorphs arise from solvent-dependent packing (e.g., acetic acid vs. DMF). SHELXL refinement with TWIN/BASF commands resolves overlapping reflections in twinned crystals. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O vs. π-stacking) to distinguish polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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